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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662 Get Quote

An In-Depth Technical Guide to 3-(3-
Methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)piperidine, a

heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. This document

consolidates its chemical identity, synthesis protocols, and physicochemical properties. While

direct biological targets of 3-(3-Methoxyphenyl)piperidine are not extensively documented in

publicly available literature, this guide explores the significant pharmacological activities of its

derivatives, which have shown affinity for a range of receptors, including opioid, dopamine, and

sigma receptors. This information is intended to support researchers and drug development

professionals in leveraging this compound for the design and synthesis of novel therapeutics.

Chemical Identity and Properties
3-(3-Methoxyphenyl)piperidine is a piperidine derivative with a methoxyphenyl group at the 3-

position. Its fundamental properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1313662?utm_src=pdf-interest
https://www.benchchem.com/product/b1313662?utm_src=pdf-body
https://www.benchchem.com/product/b1313662?utm_src=pdf-body
https://www.benchchem.com/product/b1313662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 79601-21-1 [1][2]

Molecular Formula C₁₂H₁₇NO [1][2]

Molecular Weight 191.27 g/mol [1][2]

IUPAC Name 3-(3-methoxyphenyl)piperidine

Predicted XlogP 2.0

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

A hydrochloride salt of this compound also exists with the CAS number 19725-18-9 and a

molecular formula of C₁₂H₁₈ClNO.

Synthesis of 3-(3-Methoxyphenyl)piperidine
A common and effective method for the synthesis of 3-(3-Methoxyphenyl)piperidine is

through the hydrogenation of 3-(3-methoxyphenyl)pyridine.

Experimental Protocol: Hydrogenation of 3-(3-
Methoxyphenyl)pyridine
Materials:

3-(3-Methoxyphenyl)pyridine

Methanol (MeOH)

Platinum(IV) oxide (PtO₂)

Hydrogen gas (H₂)

Hydrogen chloride (HCl) in an appropriate solvent

Procedure:
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A solution of 3-(3-methoxyphenyl)pyridine in methanol is prepared.

A catalytic amount of platinum(IV) oxide is added to the solution.

The mixture is subjected to hydrogenation under a pressure of 2844.3 Torr.

The reaction is allowed to proceed for 3 hours.

Upon completion, the catalyst is removed by filtration.

The solvent is evaporated under reduced pressure.

The resulting residue is treated with a solution of hydrogen chloride to yield 3-(3-
methoxyphenyl)piperidine hydrochloride.

Yield: This method has been reported to achieve a yield of 90.7%.

Alternative Synthesis Approaches
Modern synthetic strategies, such as palladium-catalyzed C(sp³)-H arylation, offer alternative

routes to 3-(3-Methoxyphenyl)piperidine and its derivatives. These methods provide the

advantage of directly functionalizing the piperidine scaffold, potentially reducing the number of

synthetic steps and improving atom economy.

Analytical Data
Comprehensive analytical data is crucial for the characterization of 3-(3-
Methoxyphenyl)piperidine. While specific spectral data from a single source is not readily

available, typical analytical techniques for this compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

confirming the chemical structure and purity.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation

pattern, confirming the identity of the compound.

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
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Biological and Pharmacological Context
Currently, there is limited publicly available data on the specific biological targets and

mechanism of action of 3-(3-Methoxyphenyl)piperidine itself. However, its structural motif is a

key component in a variety of pharmacologically active compounds, highlighting its importance

as a molecular scaffold.

Derivatives and their Pharmacological Activities:
Opioid Receptor Ligands: Derivatives of 3-(3-Methoxyphenyl)piperidine have been

synthesized and investigated as potent δ-opioid agonists, which have shown potential as

analgesics and antidepressants in preclinical studies.

Dopamine Receptor Ligands: The 3-(3-methoxyphenyl)piperidine scaffold has been

incorporated into molecules targeting dopamine receptors, which are implicated in various

neurological and psychiatric disorders.

Sigma-1 Receptor Ligands: Certain derivatives have demonstrated high affinity for the

sigma-1 receptor, a molecular chaperone involved in cellular stress responses and a target

for various central nervous system disorders.

JAK2 Inhibitors: In silico screening and subsequent in vitro testing have identified a

derivative of 3-(3-methoxyphenyl)piperidine as a potential inhibitor of Janus kinase 2

(JAK2), a key enzyme in a signaling pathway that controls cell survival and proliferation.

The diverse range of biological activities exhibited by its derivatives underscores the potential

of the 3-(3-methoxyphenyl)piperidine core in the design of novel therapeutics.

Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological

evaluation of 3-(3-Methoxyphenyl)piperidine derivatives.
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General Workflow: Synthesis and Evaluation of 3-(3-Methoxyphenyl)piperidine Derivatives

Synthesis

Biological Evaluation

Starting Materials
(e.g., 3-(3-Methoxyphenyl)pyridine)

Chemical Reaction
(e.g., Hydrogenation)

Purification
(e.g., Crystallization, Chromatography)

Structural Characterization
(NMR, MS, IR)

In Vitro Assays
(Receptor Binding, Enzyme Inhibition)

Test Compound In Vivo Models
(Animal studies for efficacy and toxicity)

Structure-Activity Relationship (SAR) Studies

Lead Optimization

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and biological evaluation of 3-(3-
Methoxyphenyl)piperidine derivatives.

Conceptual Signaling Pathway Involvement of
Derivatives
As direct signaling pathway information for the parent compound is unavailable, the following

diagram conceptualizes how a derivative of 3-(3-Methoxyphenyl)piperidine, acting as a

hypothetical G-protein coupled receptor (GPCR) antagonist, might function.
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Conceptual Signaling Pathway for a GPCR Antagonist Derivative
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Caption: A conceptual diagram illustrating the mechanism of a hypothetical GPCR antagonist

derived from 3-(3-Methoxyphenyl)piperidine.

Conclusion
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3-(3-Methoxyphenyl)piperidine is a valuable building block in the field of medicinal chemistry.

While its own pharmacological profile is not yet well-defined, the diverse and potent activities of

its derivatives highlight the importance of this scaffold. Further investigation into the direct

biological interactions of 3-(3-Methoxyphenyl)piperidine could unveil new therapeutic

potentials. This guide provides a foundational resource for researchers to aid in the exploration

and development of novel therapeutics based on this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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